molecular formula C10H12N4OS B1682801 Thiacetazone CAS No. 104-06-3

Thiacetazone

Cat. No.: B1682801
CAS No.: 104-06-3
M. Wt: 236.30 g/mol
InChI Key: SRVJKTDHMYAMHA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thiacetazone, also known as Thioacetazone or AMITHIOZONE, is an oral antibiotic primarily used in the treatment of tuberculosis . The exact biological target of this compound has been elusive, but it is thought to interfere with the synthesis of mycolic acid .

Mode of Action

This compound is a prodrug that requires activation by a bacterially encoded monoxygenase, EthA, to be active . It is believed to interfere with the synthesis of mycolic acid, a key component of the mycobacterial cell wall .

Biochemical Pathways

This compound and its analogues inhibit the cyclopropanation of cell wall mycolic acids in mycobacteria . Mycolic acids are a complex mixture of branched, long-chain fatty acids, and pathogenic mycobacteria carry mycolic acid sub-types that contain cyclopropane rings . The drug causes dramatic changes in the content and ratio of mycolic acids, leading to a significant loss of cyclopropanation in both the α- and oxygenated mycolate sub-types .

Pharmacokinetics

It is known that this compound is an oral antibiotic, suggesting that it is absorbed through the gastrointestinal tract

Result of Action

The inhibition of mycolic acid synthesis by this compound results in changes to the mycobacterial cell wall, affecting its fluidity and permeability . This disruption can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been noted that this compound can cause severe skin reactions in HIV positive patients . Additionally, the drug’s effectiveness may be influenced by the presence of other anti-tuberculosis drugs, as it is often used in combination with other medications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thioacetazone can be synthesized through the reaction of thiosemicarbazide with 4-acetylaminobenzaldehyde. The reaction typically involves the use of ethanol as a solvent and glacial acetic acid as a catalyst . The reaction conditions include stirring the mixture at room temperature for several hours until the product precipitates out.

Industrial Production Methods: Industrial production of thioacetazone follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions: Thioacetazone undergoes various chemical reactions, including:

    Oxidation: Thioacetazone can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: Thioacetazone can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can react with thioacetazone under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Isoniazid: Another anti-tuberculosis drug that also targets mycolic acid synthesis but has a different mechanism of action.

    Ethionamide: Similar to thioacetazone, it requires activation by EthA and targets mycolic acid synthesis.

    Thiocarlide: A thiourea derivative with similar antibacterial properties.

Uniqueness: Thioacetazone is unique in its ability to prevent resistance to more powerful anti-tuberculosis drugs when used in combination therapy . its use is limited due to its toxicity and the availability of more effective alternatives .

Properties

IUPAC Name

N-[4-[(carbamothioylhydrazinylidene)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVJKTDHMYAMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022593
Record name Amithiozone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-06-3
Record name 4′-Formylacetanilide thiosemicarbazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amithiozone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thioacetazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.882
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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